N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide
Description
N-{4-[(6-Amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide is a heterocyclic acetamide derivative featuring a pyrimidine core substituted with amino (-NH₂) and nitro (-NO₂) groups at positions 6 and 5, respectively. The compound’s structure comprises an acetamide moiety linked to a para-substituted phenyl ring, which is further connected to the pyrimidine scaffold via an amino bridge.
Properties
IUPAC Name |
N-[4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O3/c1-7(19)16-8-2-4-9(5-3-8)17-12-10(18(20)21)11(13)14-6-15-12/h2-6H,1H3,(H,16,19)(H3,13,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROXTNAOTPKFFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC=NC(=C2[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Nitration: The starting material, 4-aminophenylacetamide, undergoes nitration to introduce a nitro group at the desired position.
Amination: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Pyrimidine Formation: The aminated intermediate is reacted with a suitable pyrimidine precursor under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under mild conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amino derivatives.
Scientific Research Applications
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
N-(4-(Piperazin-1-ylsulfonyl)Phenyl)Acetamide (Compound 37)
- Structure : Contains a piperazinyl-sulfonyl group at the para position of the phenyl ring.
- Key Differences: Replaces the pyrimidine-amino-nitro group with a sulfonamide-piperazine substituent.
- Pharmacology: Demonstrated anti-hypernociceptive activity in inflammatory pain models, comparable to paracetamol .
- Molecular Weight : 298.36 g/mol (vs. ~315.29 g/mol for the target compound).
N-[4-[(4-Hydroxyphenyl)Amino]Phenyl]Acetamide (Paracetamol Impurity)
- Structure: Features a 4-hydroxyphenylamino group instead of the pyrimidine scaffold.
- Key Differences : Simpler structure lacking heterocyclic complexity; acts as a synthetic impurity in paracetamol production.
- Applications : Used in lithographic plate manufacturing, unlike the target compound, which has unexplored but hypothesized pharmacological roles .
- Molecular Weight : 242.27 g/mol, significantly lower than the target compound.
N-[4-[[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl]Phenyl]Acetamide
- Structure : Incorporates a sulfonyl-linked isoxazole ring.
- Key Differences: The isoxazole-sulfonyl group replaces the pyrimidine-amino-nitro system.
- Molecular Weight : 295.31 g/mol, comparable to the target compound.
N-(4-(N,N-Diethylsulfamoyl)Phenyl)Acetamide (Compound 36)
- Structure : Substituted with a diethylsulfamoyl group.
- Key Differences : Aliphatic sulfonamide substituent vs. aromatic nitro-pyrimidine in the target compound.
- Pharmacology : Exhibited analgesic activity in preclinical models, highlighting the role of sulfonamide groups in pain modulation .
Data Table: Structural and Functional Comparison
Critical Analysis of Substituent Effects
- Nitro Group (-NO₂): In the target compound, the electron-withdrawing nitro group may enhance stability and redox activity, contrasting with sulfonamide derivatives’ solubility advantages.
- Amino Group (-NH₂): The 6-amino group on the pyrimidine ring could facilitate hydrogen bonding with biological targets, a feature absent in simpler analogs like the paracetamol impurity.
Biological Activity
N-{4-[(6-amino-5-nitropyrimidin-4-yl)amino]phenyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antibacterial and antifungal research. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with both amino and nitro groups, which are critical for its biological activity.
Antibacterial Activity
Research indicates that this compound exhibits notable antibacterial properties. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains have been determined, showcasing its effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies
- Study on E. coli and S. aureus : In a study examining the antibacterial efficacy of various derivatives, this compound demonstrated MIC values ranging from 0.0048 mg/mL against E. coli to 0.0195 mg/mL against S. aureus, indicating potent activity against these pathogens .
- Broad-spectrum Activity : Another investigation reported that compounds similar to this compound exhibited broad-spectrum antibacterial activity, with inhibition zones measuring up to 24 mm against various strains including B. subtilis and P. aeruginosa .
Antifungal Activity
In addition to its antibacterial properties, this compound has shown antifungal activity against several fungal species.
Research Findings
- Activity Against C. albicans : The compound has been tested against Candida albicans, demonstrating significant antifungal activity with MIC values comparable to those observed in antibacterial assays .
- Comparative Analysis : In comparative studies, it was found that derivatives of this compound had varying degrees of antifungal efficacy, with some showing inhibition zones exceeding 20 mm against common fungal pathogens .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.
| Substituent | Effect on Activity |
|---|---|
| Nitro group | Enhances antibacterial potency |
| Amino group | Contributes to overall bioactivity |
| Acetamide moiety | Affects solubility and permeability |
Research suggests that modifications to the substituents on the pyrimidine and phenyl rings can significantly influence both antibacterial and antifungal activities, allowing for targeted design of more effective derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
